(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4/c1-5-27-8-10-28(11-9-27)21-6-7-22(26-25-21)29-12-14-30(15-13-29)24(31)18-16-19(32-2)23(34-4)20(17-18)33-3/h6-7,16-17H,5,8-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSCIZVAXZDVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperazine and pyridazine rings, followed by their functionalization and coupling with the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the preparation of intermediates, purification, and final coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridazine rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure featuring multiple pharmacophores, which contribute to its biological activity. The presence of the piperazine and pyridazine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and cancer treatment.
Scientific Research Applications
-
Anticancer Activity
- Several studies have indicated that compounds similar to (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
-
Antidepressant Effects
- The piperazine component is known for its role in antidepressant activity. Research indicates that similar compounds can enhance serotonergic activity, providing a basis for their use in treating depression and anxiety disorders. The interaction with serotonin receptors may lead to increased mood stabilization effects .
- Anti-inflammatory Properties
Mechanism of Action
The mechanism of action of (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridazine rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key structural analogs include arylpiperazines and pyridazine derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Pyridazine vs.
- Substituent Effects :
- The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to Compound 14’s hydroxy-methoxyphenyl (logP ~2.8), which may improve membrane permeability but reduce aqueous solubility .
- MK47’s trifluoromethyl group (logP ~4.1) offers high electronegativity and metabolic stability but may introduce steric hindrance .
Table 2: Predicted Physicochemical Properties
Functional Implications :
- Bioavailability: The target compound’s lack of hydrogen bond donors (vs. MK47 and Compound 14) may favor passive diffusion across biological membranes.
- Reactivity : The trimethoxy group’s electron-donating effects could stabilize charge-transfer interactions in enzyme binding pockets, contrasting with MK47’s electron-withdrawing CF3 group .
Research Findings and Functional Diversity
- Functional Diversity in Molecular Mixtures : highlights that chemical diversity (e.g., H/C and O/C ratios) correlates with ecological functionality. The target compound’s H/C ratio (~1.2) and O/C ratio (~0.3) place it in a distinct region of the Van-Krevelen diagram compared to MK47 (H/C ~1.1, O/C ~0.2) and Compound 14 (H/C ~1.4, O/C ~0.25), suggesting divergent reactivity profiles .
- NMR-Based Dereplication : emphasizes the role of 13C NMR in distinguishing structural analogs. The target compound’s unique 3,4,5-trimethoxyphenyl signals (e.g., aromatic carbons at δ 150–155 ppm) would differentiate it from MK47’s trifluoromethylphenyl (δ 125–130 ppm) and Compound 14’s hydroxy-methoxyphenyl (δ 145–150 ppm) .
Biological Activity
The compound (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : It features a piperazine moiety substituted with a pyridazine and a methanone group.
- Functional Groups : The presence of three methoxy groups on the phenyl ring enhances its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N4O3 |
| Molecular Weight | 396.53 g/mol |
| CAS Number | Not available |
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDK4/6), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of the compound against various cancer cell lines. For instance:
- In Vitro Studies : In a screening using the NCI-60 cell line panel, the compound exhibited notable cytostatic activity. Specifically:
ADME-Tox Properties
The pharmacokinetic profile was assessed using ADME-Tox predictions:
- Absorption : Good oral bioavailability.
- Distribution : High plasma protein binding.
- Metabolism : Predicted to undergo hepatic metabolism.
- Excretion : Primarily renal excretion.
Study 1: Efficacy in Breast Cancer Models
A study evaluated the efficacy of the compound in breast cancer models, demonstrating that treatment led to significant tumor regression in xenograft models. The compound was administered at doses ranging from 0.005 to 30 mg/kg body weight, showing dose-dependent effects on tumor growth inhibition .
Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis following treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
